molecular formula C11H13Cl2FN2O B2942398 (4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride CAS No. 2155840-14-3

(4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride

Cat. No.: B2942398
CAS No.: 2155840-14-3
M. Wt: 279.14
InChI Key: MMHDDFTYCJCWFC-QLSWKGBWSA-N
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Description

This compound is a pyrrolidin-2-one derivative with stereochemical specificity (4S,5R configuration) and a substituted phenyl group at position 3. The 4-chloro-3-fluorophenyl substituent contributes to its unique electronic and steric properties, while the hydrochloride salt enhances solubility for pharmaceutical applications. Its molecular formula is C₁₁H₁₂ClFN₂O·HCl (evidenced by purity and structural data in ).

Key features:

  • Chiral centers: 4S and 5R configurations ensure stereoselective interactions.
  • Substituents: The 4-chloro-3-fluorophenyl group introduces halogen-dependent lipophilicity, influencing bioavailability.

Properties

IUPAC Name

(4S,5R)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O.ClH/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6;/h2-4,9,11H,5,14H2,1H3;1H/t9-,11+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHDDFTYCJCWFC-QLSWKGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)N)C2=CC(=C(C=C2)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinone ring.

    Introduction of the Chloro-Fluorophenyl Group: This step involves the substitution reaction where the chloro-fluorophenyl group is introduced into the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.

    Substitution: The chloro and fluoro groups in the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares the target compound with key analogs identified in the evidence:

Compound Name Substituents on Phenyl Ring Molecular Weight Melting Point (°C) Key Differences
Target: (4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one; HCl 4-Cl, 3-F 261.15 (free base) + HCl Not reported Reference compound for comparison.
4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one () 4-Cl 224.69 Not reported Lacks fluorine; reduced molecular weight and polarity.
rac-(4S,5R)-4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one; HCl () 3-Cl, 4-Cl 295.60 Not reported Dichloro substitution increases lipophilicity and steric bulk.
4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one; HCl () 3-F, 4-F 245.68 (free base) + HCl Discontinued Difluoro substitution enhances electronegativity; lower molecular weight.
Key Observations:
  • Halogen Effects: Fluorine’s electronegativity improves metabolic stability compared to chlorine .
  • Stereochemistry : The 4S,5R configuration in the target compound distinguishes it from racemic mixtures (e.g., ), which may exhibit reduced target specificity.
Solubility and Stability:
  • The hydrochloride salt of the target compound improves aqueous solubility compared to free bases (e.g., ).
  • Analogs with multiple halogens (e.g., 3,4-dichloro in ) may face synthetic challenges due to steric hindrance during coupling reactions .

Biological Activity

(4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride, commonly referred to as PF-06855800, is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C17H16ClFN4O4·xH2O
  • Molecular Weight : 394.78 g/mol (anhydrous basis)
  • Solubility : Soluble in DMSO at 2 mg/mL
  • Appearance : White to beige powder

PF-06855800 has been shown to interact with various biological pathways, particularly those involving G protein-coupled receptors (GPCRs). It functions as a modulator of signaling pathways that are critical in cellular communication and response to external stimuli. The compound's structure allows it to bind effectively to specific receptors, influencing downstream signaling cascades.

Antitumor Activity

Research indicates that PF-06855800 exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The compound has been observed to downregulate oncogenic proteins such as c-MYC and IRF4, which are pivotal in tumor growth and survival.

Immunomodulatory Effects

In addition to its antitumor activity, PF-06855800 displays immunomodulatory effects. It has been reported to enhance immune responses by modulating cytokine production and promoting the activation of immune cells. This dual action positions it as a candidate for combination therapies in oncology.

Study 1: Efficacy in Myeloma Models

A study published in Blood Cancer Journal highlighted the efficacy of PF-06855800 in a cMYC-driven myeloma model. The compound demonstrated potent antimyeloma activity independent of cereblon and Ikaros targets, suggesting a novel mechanism of action distinct from other immunomodulatory drugs (IMiDs) .

Study 2: Safety Profile Assessment

A tier II assessment evaluated the safety profile of PF-06855800 in animal models. The compound exhibited low acute toxicity with an oral LD50 greater than 4000 mg/kg in rats. Long-term exposure studies indicated no significant genotoxicity, reinforcing its potential as a safe therapeutic agent .

Data Table: Summary of Biological Activities

Activity Description Reference
AntitumorInduces apoptosis and cell cycle arrest in cancer cell lines.
ImmunomodulationEnhances immune responses by modulating cytokine production.
ToxicityLow acute toxicity; LD50 > 4000 mg/kg in rats; no significant genotoxicity observed.

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